2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride
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Overview
Description
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino and methoxy groups, and an ethanolamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride typically involves the reaction of 3-amino-6-methoxy-2-pyridine with ethanolamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-amino-6-methoxy-2-pyridine and ethanolamine.
Reaction Medium: Hydrochloric acid.
Conditions: Controlled temperature and pH.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and ethanolamine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-methoxy-2-pyridine: Shares the pyridine core structure but lacks the ethanolamine moiety.
Ethanolamine: Contains the ethanolamine moiety but lacks the pyridine ring.
2-Amino-6-methoxypyridine: Similar structure but with different substitution patterns.
Uniqueness
2-((3-Amino-6-methoxy-2-pyridyl)amino)ethanol dihydrochloride is unique due to its combined pyridine and ethanolamine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
83732-76-7 |
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Molecular Formula |
C8H15Cl2N3O2 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2-[(3-amino-6-methoxypyridin-2-yl)amino]ethanol;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-13-7-3-2-6(9)8(11-7)10-4-5-12;;/h2-3,12H,4-5,9H2,1H3,(H,10,11);2*1H |
InChI Key |
YIPMUHVZAQNZOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)N)NCCO.Cl.Cl |
Origin of Product |
United States |
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